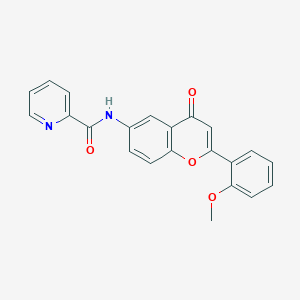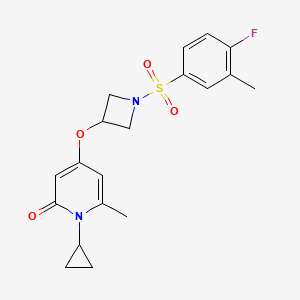
1-cyclopropyl-4-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-4-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
The exact mass of the compound 1-cyclopropyl-4-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-cyclopropyl-4-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-4-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties and Synthesis Methodologies
Antibacterial Agents Development
Compounds with structures similar to "1-cyclopropyl-4-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one" have been extensively studied for their potential as antibacterial agents. The synthesis and reactions of related compounds, incorporating sulfinyl or sulfonyl groups, have shown promising antibacterial properties. These compounds, through various synthetic routes involving Dieckmann-type cyclization and displacement reactions, have been developed to enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria (Miyamoto et al., 1987). Further studies have extended this approach to the development of quinolones and naphthyridines with azetidine moieties, demonstrating significant antibacterial potency and offering insights into the structure-activity relationships essential for antibacterial activity (Frigola et al., 1994).
Synthesis of Cyclopropane and Aziridine Derivatives
Research has also focused on the synthesis of cyclopropane and aziridine derivatives, leveraging the structural features of compounds like the one . For instance, BF3-induced rearrangement of aziridinocyclopropanes derived from 2-phenylsulfonyl-1,3-dienes presents a novel approach to the tropane alkaloid skeleton, highlighting the versatility of such compounds in synthetic organic chemistry (Löfström & Bäckvall, 1996). This method represents a new pathway to access complex structures relevant in medicinal chemistry and drug development.
Novel Synthesis Techniques
Innovations in synthesis techniques have been a significant area of research, enabling more efficient production of these compounds. Microwave-assisted and Al2O3/K2CO3 catalyzed synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety with anti-inflammatory and anti-microbial activity showcases modern approaches to compound synthesis, offering advantages in terms of reaction speed and efficiency (Kendre et al., 2012).
Structural Studies and Biological Activity
The investigation into the molecular structure and biological activity of related compounds has also been a focus. For example, practical synthesis and the determination of the molecular structure of potent broad-spectrum antibacterial isothiazoloquinolones highlight the importance of understanding structural elements for antibacterial activity (Hashimoto et al., 2007). These studies contribute to the development of new antibacterial agents with potential clinical applications.
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-12-7-17(5-6-18(12)20)27(24,25)21-10-16(11-21)26-15-8-13(2)22(14-3-4-14)19(23)9-15/h5-9,14,16H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOXBGPFMSRQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B2612075.png)
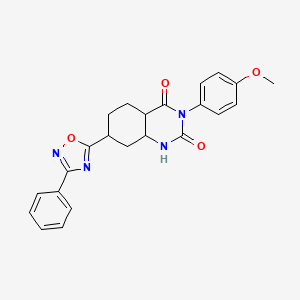
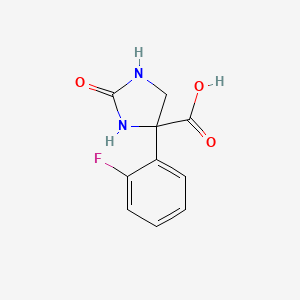
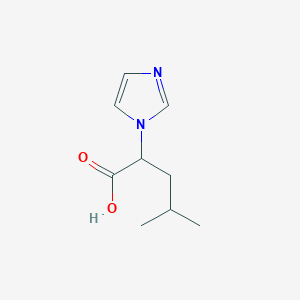
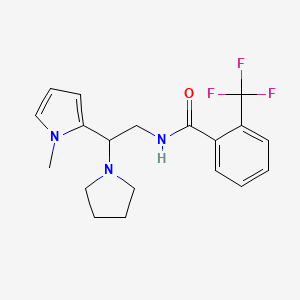
![7-[(E)-but-2-enyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2612080.png)
![6-fluoro-N-{3-[(methylcarbamoyl)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2612082.png)
![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2612084.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2612085.png)
![[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2612086.png)
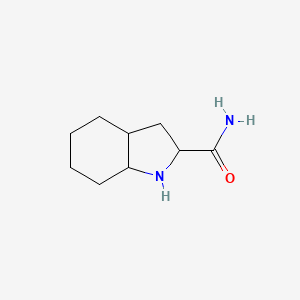
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B2612094.png)
![(2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2612096.png)
